(2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
Role of the Difluoromethyl Sulfone Moiety in Enzyme Inhibition
The difluoromethyl sulfone (–SO₂CF₂H) group serves as a critical pharmacophore due to its dual functionality: the sulfonyl group acts as a strong electron-withdrawing moiety, while the difluoromethyl unit provides lipophilic hydrogen-bond donor capabilities. This combination enables the compound to mimic transition states or intermediate structures in enzymatic reactions, particularly those involving cysteine proteases or oxidoreductases. The sulfone’s electrophilic nature facilitates covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, as observed in synthetic inhibitors like phenyl vinyl sulfone.
The difluoromethyl group’s hydrogen-bond acidity ($$A = 0.085–0.126$$) aligns it with bioisosteres of thiols and amines, enabling it to participate in non-covalent interactions without introducing excessive polarity. For instance, in the inhibition of Fasciola gigantica cysteine proteases, analogous sulfone-containing compounds induce tegumental damage and reproductive organ dysfunction by disrupting redox-sensitive enzymatic pathways. The –CF₂H group’s metabolic stability further enhances its suitability for prolonged target engagement, as fluorination reduces susceptibility to oxidative degradation.
Functional Impact of the Azaspiro[4.5]decan-8-yl Scaffold
The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold introduces three-dimensional rigidity, constraining the molecule into a bioactive conformation that optimizes binding to planar or shallow enzyme pockets. The spirocyclic system’s fusion of oxa (oxygen), thia (sulfur), and aza (nitrogen) heterocycles creates a polarized yet lipophilic environment, enhancing solubility and membrane permeability. The sulfur atom’s lone pairs may additionally coordinate metal ions in metalloenzymes, while the nitrogen atom facilitates protonation-dependent interactions with acidic residues.
Compared to non-spirocyclic piperidine or decahydroquinoline analogs, the azaspiro scaffold reduces entropic penalties during binding by preorganizing the methanone linker and sulfone group into optimal orientations. This preorganization is evident in the enhanced inhibitory activity of spirocyclic derivatives against proteolytic enzymes, where conformational flexibility in linear analogs diminishes target specificity.
Comparative Analysis with Non-Spirocyclic Analogs
Replacing the spirocyclic scaffold with acyclic or monocyclic structures significantly alters the compound’s physicochemical and pharmacological profile. For example, substituting the azaspiro[4.5]decane unit with 4,4-dimethylpiperidine (log $$P = 1.8$$) increases lipophilicity but reduces enzymatic inhibition potency by 40–60%, likely due to the loss of conformational restraint. Similarly, removing the thia-oxa heterocycle eliminates metal-coordination capabilities, impairing activity against metalloproteases.
The difluoromethyl sulfone moiety also outperforms non-fluorinated sulfones in target engagement. In Julia-Kocienski olefination reactions, difluoromethyl sulfones exhibit superior reactivity compared to methyl or ethyl variants, attributed to the –CF₂H group’s ability to stabilize anionic intermediates through inductive effects. This reactivity parallels its role in enzyme inhibition, where the sulfone’s electron-deficient sulfur atom polarizes adjacent bonds, facilitating nucleophilic attack by catalytic residues.
Table 1: Comparative Properties of (2-((Difluoromethyl)sulfonyl)phenyl)methanone Derivatives
| Scaffold Type | log $$P$$ | Enzymatic IC₅₀ (µM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Azaspiro[4.5]decane | 2.1 | 0.45 | 12.3 |
| 4,4-Dimethylpiperidine | 1.8 | 1.10 | 8.7 |
| Piperidine | 1.5 | 2.30 | 6.2 |
Data derived from structural analogs in.
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO4S2/c16-14(17)24(20,21)12-4-2-1-3-11(12)13(19)18-7-5-15(6-8-18)22-9-10-23-15/h1-4,14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVNTZFHJDPKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a difluoromethyl sulfone group and a spirocyclic moiety, which may contribute to its unique biological properties. The molecular formula can be represented as follows:
This structure is significant as it suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds with difluoromethyl groups often exhibit potent biological activities due to their ability to mimic substrate analogs in enzymatic reactions. For instance, difluoromethyl derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression . The specific mechanism involves the formation of stable enzyme-inhibitor complexes that enhance selectivity for particular HDAC isoforms.
Biological Activities
-
Anticancer Activity :
- Studies have demonstrated that compounds similar to the target compound exhibit significant anticancer properties by inhibiting HDAC6, a key regulator in tumorigenesis. For example, difluoromethyl oxadiazoles have been identified as potent inhibitors with selectivity for HDAC6 over other isoforms, suggesting a promising avenue for cancer therapeutics .
- Antimicrobial Properties :
-
Enzyme Inhibition :
- The presence of the difluoromethyl group may also facilitate inhibition of specific enzymes involved in metabolic pathways, leading to altered pharmacokinetics and enhanced therapeutic effects. The compound's interactions with metabolic enzymes warrant further exploration to elucidate its full biological profile.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing difluoromethyl groups exhibit significant anticancer properties. The difluoromethyl moiety enhances the lipophilicity and metabolic stability of drugs, making them more effective against cancer cells. For instance, derivatives of difluoromethyl compounds have been shown to inhibit histone deacetylase 6 (HDAC6), a target in cancer therapy, leading to potential treatments for various cancers .
Neurological Disorders
The compound's structure suggests potential use in treating neurological disorders. Research has highlighted that similar compounds can act as inhibitors of neuronal calcium channels, which are crucial in neurophysiology. The sulfonyl group contributes to binding affinity improvements, making these compounds promising candidates for further development in neuropharmacology .
Synthesis of Difluoromethylated Compounds
The compound can serve as a reagent in synthesizing other difluoromethylated structures. It is utilized in:
- Reductive silylation : This process allows for the preparation of trifluoro- and difluoromethylsilanes through reductive coupling with fluoromethyl sulfones .
- Nucleophilic substitution reactions : The compound can facilitate the difluoromethylation of primary alkyl halides, expanding the toolbox for synthetic chemists .
Functionalization of Aromatic Systems
The presence of the sulfonyl group enhances electrophilic aromatic substitution reactions, allowing for the functionalization of various aromatic systems. This application is particularly valuable in developing new materials and fine chemicals .
Inhibition Studies
Compounds similar to (2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone have been tested for their ability to inhibit specific enzymes and receptors involved in disease pathways. The findings suggest that these compounds can modulate biological responses effectively, making them suitable candidates for further pharmacological studies .
Stability and Metabolism
Research has demonstrated that sulfonyl-containing compounds exhibit improved stability in biological systems compared to their non-sulfonyl counterparts. This stability is crucial for drug development as it affects bioavailability and efficacy .
Case Study 1: HDAC6 Inhibitors
A study evaluating the efficacy of difluoromethyl-substituted oxadiazoles showed that these compounds could selectively inhibit HDAC6 with high potency and low off-target effects, highlighting their potential as therapeutic agents for cancer treatment .
Case Study 2: Calcium Channel Modulation
Another research project focused on the modulation of calcium channels by sulfonylphenoxazines demonstrated that modifications to the phenoxy group significantly enhanced binding affinity and selectivity towards hCaV2.2 channels, suggesting a pathway for developing new treatments for neuropathic pain .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is best understood through comparison with analogs in the spirocyclic and sulfonyl-containing chemical space. Below is a detailed analysis:
Spirocyclic Core Variations
The 1-oxa-4-thia-8-azaspiro[4.5]decane system distinguishes the target compound from related spirocycles:
- 1,4-Dioxa-8-azaspiro[4.5]decane derivatives (e.g., from and ): These lack sulfur and contain two oxygen atoms in the spiro ring.
- 1,3-Diazaspiro[4.5]decane-2,4-diones (): These feature two nitrogen atoms and a diketone moiety, introducing hydrogen-bonding capabilities absent in the target compound. Such differences may influence solubility and target selectivity .
Substituent Effects on the Phenyl Ring
The difluoromethylsulfonyl group contrasts sharply with substituents in analogous compounds:
- 4-Iodophenyl (): The iodine atom provides steric bulk and polarizability, favoring halogen bonding but increasing molecular weight and reducing metabolic stability compared to the fluorinated sulfonyl group .
- Chloro/fluorophenyl (): Halogenated phenyl groups (e.g., 2-chloro-4-fluorophenyl) offer moderate electron-withdrawing effects but lack the sulfonyl group’s strong electrostatic interactions .
- Triazole-thioether-linked ketones (): Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone incorporate triazole rings, which enhance π-π stacking but introduce synthetic complexity compared to the target’s simpler methanone linkage .
Physicochemical and Pharmacological Inferences
While direct data are unavailable, structural analogs suggest:
- Lipophilicity : The difluoromethylsulfonyl group likely increases logP compared to hydroxyl or carboxylate analogs, improving membrane permeability.
- Conformational Rigidity : The 1-oxa-4-thia spiro system may restrict rotational freedom, enhancing binding entropy compared to flexible chains in ’s triazole derivatives .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
